Ac-LEHD-PNA

Enzymology Apoptosis Mutagenesis

Ac-LEHD-pNA is a chromogenic tetrapeptide substrate for caspase-9, -4, and -5 activity measurement via absorbance at 405 nm. Unlike fluorogenic LEHD analogs, it requires only a standard spectrophotometer. Its selectivity profile is nuanced: equal efficiency toward caspases-4, -5, and -9, with 30–40% cross-reactivity toward caspases-1, -2, -6, and -8. Researchers must validate specificity with inhibitors (e.g., z-LEHD-fmk) and avoid assuming direct interchangeability with Ac-LEHD-AMC or Ac-LEHD-AFC. Ideal for Michaelis-Menten kinetics, inhibitor mechanism studies, and apoptosis research—with the critical caveat that hamster caspase-8 cleaves this substrate more efficiently than its human counterpart, requiring species-specific validation.

Molecular Formula C29H38N8O11
Molecular Weight 674.7 g/mol
Cat. No. B15598428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-LEHD-PNA
Molecular FormulaC29H38N8O11
Molecular Weight674.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H38N8O11/c1-15(2)10-21(32-16(3)38)28(45)34-20(8-9-24(39)40)26(43)35-22(11-18-13-30-14-31-18)29(46)36-23(12-25(41)42)27(44)33-17-4-6-19(7-5-17)37(47)48/h4-7,13-15,20-23H,8-12H2,1-3H3,(H,30,31)(H,32,38)(H,33,44)(H,34,45)(H,35,43)(H,36,46)(H,39,40)(H,41,42)/t20-,21-,22-,23-/m0/s1
InChIKeySHOGFKLEAOHMOJ-MLCQCVOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-LEHD-pNA: Caspase-9/4/5 Chromogenic Peptide Substrate for Apoptosis and Inflammation Research


Ac-LEHD-pNA (Acetyl-Leu-Glu-His-Asp-p-nitroanilide) is a synthetic tetrapeptide chromogenic substrate widely used to measure the enzymatic activity of caspases-9, -4, and -5 in vitro [1]. Upon cleavage at the Asp-pNA bond, it releases the yellow chromophore p-nitroaniline (pNA), which can be quantified colorimetrically by measuring absorbance at 405 nm [2]. This substrate serves as a critical tool for studying the intrinsic apoptotic pathway (caspase-9) and inflammatory signaling (caspases-4/5), with a reported molar extinction coefficient (ε) of 9,160 M⁻¹cm⁻¹ for the released pNA [1].

Why Ac-LEHD-pNA Cannot Be Casually Replaced by Another 'Caspase Substrate'


While Ac-LEHD-pNA is often marketed as a 'caspase-9 substrate,' its selectivity profile is both broader and more nuanced than typical in-class alternatives. It demonstrates equal efficiency as a substrate for caspases-4, -5, and -9 [1], while also exhibiting weak (30-40% efficiency) cross-reactivity with caspases-1, -2, -6, and -8 [1]. This inherent promiscuity means that generic substitution with a purportedly 'specific' caspase-9 substrate like Ac-LEHD-AFC or Ac-LEHD-AMC is not a straightforward one-to-one swap; users must validate that the selected detection chemistry (colorimetric vs. fluorogenic) and the specific caspase panel being measured align precisely with the experimental design. Furthermore, species-specific differences have been documented where hamster caspase-8 cleaves Ac-LEHD-pNA more efficiently than its designated human caspase-8 substrate [2], underscoring that cross-species assay transfer requires rigorous re-validation rather than simple reagent replacement.

Quantitative Differentiation of Ac-LEHD-pNA: Kinetic and Selectivity Evidence


Kinetic Differentiation: Wild-Type vs. S307D Mutant Caspase-9 Activity on Ac-LEHD-pNA

A 2025 study directly compared the kinetic parameters of wild-type (WT) human caspase-9 and its phosphomimetic S307D variant using Ac-LEHD-pNA as the chromogenic substrate. The S307D mutant exhibited a significant alteration in substrate binding and catalytic turnover relative to WT, demonstrating that Ac-LEHD-pNA is sensitive enough to discriminate enzyme structural modifications that alter kinetics [1].

Enzymology Apoptosis Mutagenesis

Selectivity Profile: Ac-LEHD-pNA Cross-Reactivity with Non-Caspase-9 Targets

Ac-LEHD-pNA is not a highly specific substrate for caspase-9 alone. Quantitative vendor characterization data indicates it serves equally well as a substrate for caspases-4, -5, and -9 [1]. Additionally, it acts as a weak substrate for caspases-1, -2, -6, and -8, with an efficiency of only 30-40% compared to its primary targets [1]. This broad but graded selectivity profile differentiates it from substrates like Ac-DEVD-pNA, which are more specific for caspase-3/7, and must be accounted for in assay design.

Enzymology Selectivity Inflammation

Detection Method Differentiation: Colorimetric pNA vs. Fluorogenic AMC/AFC Substrates

Ac-LEHD-pNA is specifically differentiated from its fluorogenic analogs (Ac-LEHD-AMC and Ac-LEHD-AFC) by its detection modality. While they share the same LEHD recognition sequence, Ac-LEHD-pNA's cleavage is monitored colorimetrically by measuring absorbance at 405 nm, whereas AMC and AFC derivatives require fluorescence detection . This distinction makes Ac-LEHD-pNA the appropriate choice for laboratories lacking fluorescence plate readers or when working with compounds that exhibit autofluorescence.

Assay Development Instrumentation Detection

Cross-Species Caveat: Hamster Caspase-8 Preferentially Cleaves Ac-LEHD-pNA

A study on Chinese hamster ovary (CHO) cells revealed that recombinant Chinese hamster caspase-8 exhibits a broad specificity profile and, notably, cleaves the 'human caspase-9 substrate' Ac-LEHD-pNA more efficiently than its own designated substrate, Ac-IETD-pNA [1]. This finding underscores a critical species-specific functional divergence that impacts the interpretation of apoptosis assays in CHO cells, a common bioproduction host.

Species Specificity Biotechnology CHO Cells

Optimal Application Scenarios for Ac-LEHD-pNA Based on Quantified Differentiation


1. Kinetic Characterization of Caspase-9 Mutants and Inhibitors

Ideal for enzymology studies requiring precise Michaelis-Menten kinetic measurements (Km, Vmax, kcat/Km) to characterize wild-type and mutant caspase-9 enzymes or to assess inhibitor mechanism of action, as demonstrated by Mahmoudian et al. (2025) where Ac-LEHD-pNA resolved a 10-fold difference in Km and a 4-fold difference in Vmax between WT and S307D variants .

2. Apoptosis Studies in Human Cell Lines with Appropriate Controls

Suitable for monitoring caspase-9-like activity in human cell lysates when used in conjunction with specific inhibitors (e.g., z-LEHD-fmk) to account for the documented 30-40% cross-reactivity with caspases-1, -2, -6, and -8 and equal activity with caspases-4/5 .

3. Colorimetric Assays in Labs Without Fluorescence Detection Capabilities

The preferred LEHD-based substrate for laboratories equipped with standard absorbance plate readers or spectrophotometers, as it avoids the need for fluorescence instrumentation required by Ac-LEHD-AMC or Ac-LEHD-AFC analogs .

4. CHO Cell Bioprocess Optimization Studies (With Cross-Species Validation)

A valuable tool for studying apoptosis in Chinese hamster ovary (CHO) cell cultures, but with the critical caveat that Ac-LEHD-pNA will report on hamster caspase-8 activity more efficiently than on hamster caspase-9, requiring careful experimental design and interpretation distinct from human cell studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-LEHD-PNA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.